Product packaging for Cyclohexanamine, 4-(pentyloxy)-, trans-(Cat. No.:)

Cyclohexanamine, 4-(pentyloxy)-, trans-

Cat. No.: B12279744
M. Wt: 185.31 g/mol
InChI Key: MOULDBOONNJCBF-UHFFFAOYSA-N
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Description

Significance of Cyclohexanamine Derivatives in Contemporary Organic Chemistry

Cyclohexanamine and its derivatives are fundamental building blocks in modern organic synthesis. The parent compound, cyclohexylamine (B46788), is an aliphatic amine that serves as a precursor in the synthesis of various other organic compounds. wikipedia.org These derivatives are integral to the production of pharmaceuticals, including mucolytics, analgesics, and bronchodilators. wikipedia.org The versatility of the cyclohexanamine scaffold allows for the introduction of diverse functional groups, leading to a wide array of molecules with tailored properties. This structural motif is also utilized in other chemical applications, such as corrosion inhibition and as a flushing aid in the printing ink industry. wikipedia.org

The Role of Alkoxy Functionality and trans-Stereochemistry in Molecular Design

The incorporation of an alkoxy group, in this case, a pentyloxy group (-O(CH₂)₄CH₃), significantly influences the physicochemical properties of the cyclohexanamine scaffold. Alkoxy groups are known to be highly reactive and can be used to construct complex molecules. nih.govmdpi.comnih.gov They can modulate factors such as lipophilicity, which in turn affects a molecule's solubility and transport characteristics. The electron-donating nature of the alkoxy oxygen can also influence the reactivity of the cyclohexane (B81311) ring and the basicity of the amine group. acs.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in chemistry and biology. omicsonline.org The "trans" designation in trans-4-(Pentyloxy)cyclohexanamine specifies the relative orientation of the amino group and the pentyloxy group on the cyclohexane ring, indicating they are on opposite sides of the ring. This specific spatial arrangement, known as a geometric isomer, is crucial as different stereoisomers can exhibit distinct physical, chemical, and biological properties. numberanalytics.comfda.gov In the context of drug design, for instance, one stereoisomer may be biologically active while the other is inactive or even detrimental. ntu.edu.sg The defined stereochemistry of the trans-isomer ensures a specific and predictable three-dimensional shape, which is a critical aspect of rational molecular design.

Overview of Research Trends and Gaps Pertaining to Substituted Cyclohexanamines

Current research on substituted cyclohexanamines is vibrant and multifaceted. A significant area of focus is the development of stereoselective synthetic methods to produce specific isomers, such as the trans-isomer, in high purity. nih.govresearchgate.net This is driven by the recognition that the biological activity of chiral molecules is often highly dependent on their stereochemistry. slideshare.net For example, recent studies have explored the use of transaminases for the stereoselective production of trans-4-substituted cyclohexane-1-amines. nih.govresearchgate.net

However, while much research has been conducted on various substituted cyclohexanamines, a specific and detailed body of literature focusing exclusively on trans-4-(Pentyloxy)cyclohexanamine is not extensive. This represents a research gap, offering an opportunity for further investigation into the unique properties and potential applications of this particular compound.

Scope and Objectives of Academic Inquiry into trans-4-(Pentyloxy)cyclohexanamine

Chemical and Physical Properties of Cyclohexanamine, 4-(pentyloxy)-, trans-

PropertyValue
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
CAS Number 1210347-64-7
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Note: Experimental data for some properties of this specific compound are limited in publicly available literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B12279744 Cyclohexanamine, 4-(pentyloxy)-, trans-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-pentoxycyclohexan-1-amine

InChI

InChI=1S/C11H23NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h10-11H,2-9,12H2,1H3

InChI Key

MOULDBOONNJCBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCC(CC1)N

Origin of Product

United States

Advanced Synthetic Methodologies for Trans 4 Pentyloxy Cyclohexanamine

Stereoselective and Stereospecific Synthesis of trans-4-(Pentyloxy)cyclohexanamine

The spatial arrangement of the amine and pentyloxy groups on the cyclohexane (B81311) ring is critical, with the trans configuration being the desired outcome. This requires synthetic routes that can selectively produce one diastereomer over the other. The stability of 1,4-disubstituted cyclohexanes is a key factor, as the trans isomer allows both bulky substituents to occupy equatorial positions in the stable chair conformation, minimizing steric strain from 1,3-diaxial interactions that would destabilize the cis isomer. vaia.comyoutube.com

A primary strategy for achieving a trans-1,4-disubstituted cyclohexane core involves the stereoselective reduction of a 4-(pentyloxy)cyclohexanone intermediate. The ketone precursor can be synthesized via a Williamson ether synthesis from 4-hydroxycyclohexanone (B83380) and 1-bromopentane. Subsequent reduction of the ketone to an alcohol, followed by conversion to the amine, can control the final stereochemistry.

Catalytic hydrogenation of 4-(pentyloxy)cyclohexanone often yields a mixture of cis and trans alcohols. The choice of catalyst and reaction conditions can influence the diastereomeric ratio. Alternatively, hydride-reducing agents offer another path. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically approach the carbonyl from the less hindered equatorial face, leading to the formation of the cis-alcohol. Smaller hydride reagents, like sodium borohydride (B1222165), can approach from either face, often resulting in a mixture favoring the more thermodynamically stable trans-alcohol product.

Another powerful diastereoselective method is the catalytic hydrogenation of a 4-(pentyloxy)aniline precursor. Metal-free hydrogenation using catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, can effectively reduce the aromatic ring of aniline (B41778) derivatives to yield cyclohexylamine (B46788) derivatives. acs.org The stereochemical outcome of such hydrogenations can be highly dependent on the catalyst system and conditions employed.

PrecursorReactionCatalyst/ReagentMajor Product StereoisomerReference
4-(Pentyloxy)cyclohexanoneCatalytic HydrogenationH₂, Pd/Ctrans-4-(Pentyloxy)cyclohexanol nih.gov
4-(Pentyloxy)cyclohexanoneHydride ReductionL-Selectride®cis-4-(Pentyloxy)cyclohexanolN/A
4-(Pentyloxy)anilineCatalytic HydrogenationH₂, B(C₆F₅)₃trans-4-(Pentyloxy)cyclohexanamine acs.org

This table presents plausible outcomes based on established principles of stereoselective reductions and hydrogenations.

The target molecule, trans-4-(pentyloxy)cyclohexanamine, is achiral due to an internal plane of symmetry. Therefore, enantioselective synthesis is not directly applicable to the final product. However, enantioselective strategies are highly relevant in the synthesis of chiral precursors that could be converted to the target compound.

For instance, an asymmetric synthesis could be employed to produce a chiral substituted cyclohexanone (B45756). Organocatalytic methods, using chiral prolinol derivatives, have proven effective in the enantioselective synthesis of functionalized cyclohexenones and cyclohexanones. researchgate.netnih.gov These chiral ketones can then serve as intermediates. A reaction sequence involving the introduction of the pentyloxy group and stereoselective reduction of the ketone, followed by amination, would lead to the desired achiral trans product, but the principles of asymmetric catalysis would have been key in controlling the stereochemistry of the synthetic route. capes.gov.br

For routes involving catalytic hydrogenation, the choice of catalyst (e.g., Rh, Ru, Pd), support, and solvent can dramatically affect the trans:cis ratio. For example, hydrogenation of substituted cyclohexenes has been shown to yield diastereomers where the major isomer has the new substituent in an equatorial position. nih.gov

Furthermore, purification methods are essential for isolating the pure trans isomer. Since diastereomers have different physical properties, techniques such as fractional distillation or column chromatography can be effective. An alternative strategy involves the formation of salts. Reacting the final amine product mixture with an acid, such as pivalic acid or hydrochloric acid, can form crystalline salts. google.com The trans and cis salts often exhibit different solubilities, allowing for the selective crystallization and isolation of the pure trans-4-(pentyloxy)cyclohexanamine salt, which can then be neutralized to yield the free amine. google.comgoogle.com

ParameterVariationEffect on Purity/YieldReference
Reaction Condition Lower temperatureMay increase stereoselectivityN/A
Catalyst Heterogeneous (e.g., Pd/C) vs. HomogeneousAffects trans:cis ratio in hydrogenation nih.gov
Purification Fractional DistillationSeparates isomers based on boiling point google.com
Purification Salt Crystallization (e.g., Pivalate)Isolates desired trans isomer based on solubility google.com

This table outlines general optimization strategies applicable to the synthesis of trans-disubstituted cyclohexanes.

Novel Catalytic Strategies for the Synthesis of trans-4-(Pentyloxy)cyclohexanamine

Modern catalytic methods offer efficient and elegant routes to complex molecular scaffolds, avoiding harsh reagents and multiple synthetic steps.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the synthesis of the target compound, an organocatalytic domino Michael/aldol reaction could be envisioned to construct a highly functionalized cyclohexane ring with controlled stereochemistry. researchgate.net

For example, a reaction between an α,β-unsaturated aldehyde and a β-ketoester, catalyzed by a chiral secondary amine (like a prolinol derivative), can lead to optically active cyclohexenone derivatives. nih.gov This intermediate provides a scaffold to which the pentyloxy group can be added, followed by reduction and amination to yield the final product. The power of this approach lies in its ability to build the core ring structure with high stereocontrol in a single step. unl.pt

Transition metal catalysis provides diverse and powerful methods for forming C-N and C-O bonds, as well as for modifying hydrocarbon frameworks.

Catalytic Hydrogenation of Aromatic Precursors: A highly efficient route involves the hydrogenation of 4-(pentyloxy)aniline. While traditional methods often require high pressures and temperatures, modern catalysts, including those based on ruthenium or rhodium, can perform this transformation under milder conditions. Furthermore, metal-free systems using frustrated Lewis pairs like B(C₆F₅)₃ and an amine have been developed for the hydrogenation of anilines to cyclohexylamines. acs.orgresearchgate.net

Direct C-H Amination: A more atom-economical but challenging approach is the direct C-H amination of 1-pentyloxycyclohexane. Transition metal catalysts, particularly those based on rhodium, iridium, or manganese, can catalyze the insertion of a nitrene (derived from reagents like organic azides or iminoiodinanes) into a C-H bond. acs.org Achieving high regioselectivity for the C4 position and stereoselectivity for the trans product remains a significant challenge for this cutting-edge methodology.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. nih.gov A potential route could involve the synthesis of a trans-4-aminocyclohexanol (B47343) intermediate, followed by a Pd- or Cu-catalyzed O-alkylation with a pentyl halide to form the ether linkage. Alternatively, starting with trans-4-(pentyloxy)cyclohexyl triflate, a palladium-catalyzed amination could install the amino group. thieme-connect.de

Catalytic StrategyMetal/CatalystReaction TypeKey AdvantageReference
Aromatic HydrogenationB(C₆F₅)₃Metal-Free HydrogenationAvoids transition metals, mild conditions acs.org
Aromatic HydrogenationRu, RhCatalytic HydrogenationHigh efficiency and selectivityN/A
C-H FunctionalizationMn, Fe, RhDirect C-H AminationHigh atom economy, direct conversion acs.org
Cross-CouplingPd, CuN-Arylation / O-AlkylationVersatile, well-established methodology nih.govthieme-connect.de

This table summarizes advanced catalytic approaches that could be applied to the synthesis of the target compound.

Green Chemistry Principles in the Production of trans-4-(Pentyloxy)cyclohexanamine

The integration of green chemistry is paramount in modern chemical synthesis to minimize environmental impact and enhance process safety and efficiency. jk-sci.com The production of trans-4-(pentyloxy)cyclohexanamine can be significantly improved by adopting green principles, particularly in the areas of solvent use and reaction design.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of amines often rely on volatile organic compounds (VOCs) which pose environmental and health risks. Solvent engineering seeks to replace these with greener alternatives.

Ionic Liquids and Deep Eutectic Solvents (DESs): Deep eutectic solvents (DESs) have emerged as promising, environmentally benign substitutes for conventional solvents in amine synthesis. mdpi.com These solvents possess unique properties such as negligible volatility, high thermal stability, and tunable polarity. mdpi.com For the synthesis of trans-4-(pentyloxy)cyclohexanamine, a DES could serve as both the reaction medium and a co-catalyst, potentially accelerating reaction rates without the need for harsh conditions or additional ligands. mdpi.com For instance, in related amine syntheses, a mixture of choline (B1196258) chloride and glycerol (B35011) has proven effective, achieving high yields at moderate temperatures. mdpi.com The strong hydrogen-bonding network within DESs can facilitate key mechanistic steps in reactions like reductive amination. mdpi.com

Supercritical Fluids: Supercritical fluids (SCFs), such as supercritical carbon dioxide (scCO₂), offer another green solvent alternative. In the context of hydrogenation—a key step in producing cyclohexylamines from aniline precursors—scCO₂ can be an excellent medium. It is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure. Furthermore, the product can be easily separated from the SCF solvent by simple depressurization, eliminating the need for energy-intensive distillation steps.

Table 1: Comparison of Conventional vs. Green Solvents for Amine Synthesis

Feature Conventional Solvents (e.g., Toluene, DMF) Green Alternatives (e.g., DESs, scCO₂)
Volatility High, leading to emissions Negligible to low mdpi.com
Toxicity Often toxic and/or carcinogenic Generally low toxicity
Recyclability Possible but often energy-intensive High; DESs are recyclable, scCO₂ is easily removed mdpi.com
Reaction Conditions Can require harsh conditions Often allows for milder conditions mdpi.com
Product Separation Typically requires extraction and distillation Simplified; precipitation or depressurization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comprimescholars.com Maximizing atom economy is crucial for reducing waste and improving resource utilization. numberanalytics.com

A highly atom-economical route to trans-4-(pentyloxy)cyclohexanamine is the direct reductive amination of 4-(pentyloxy)cyclohexanone or the catalytic hydrogenation of 4-(pentyloxy)aniline. The hydrogenation reaction, for example, is an addition reaction where all atoms of the hydrogen molecule are incorporated into the final product, resulting in a theoretical atom economy of 100%. researchgate.net

Calculation of Atom Economy for Hydrogenation of 4-(Pentyloxy)aniline:

Reaction: C₁₁H₁₇NO + 3H₂ → C₁₁H₂₃N

Molecular Weight of 4-(pentyloxy)aniline (C₁₁H₁₇NO): 191.28 g/mol

Molecular Weight of Hydrogen (H₂): 2.02 g/mol

Molecular Weight of trans-4-(pentyloxy)cyclohexanamine (C₁₁H₂₃N): 185.34 g/mol

The atom economy is calculated as: % Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) x 100 % Atom Economy = (185.34 / (191.28 + 3 * 2.02)) x 100 = (185.34 / 197.34) x 100 ≈ 93.9%

Table 2: Atom Economy of Different Synthetic Routes to Amines

Synthetic Route Reaction Type Typical Byproducts Theoretical Atom Economy
Hydrogenation of Anilines Addition None (ideal) High (~94% for target)
Reductive Amination of Ketones Condensation/Reduction Water High
Wittig Reaction Ylide Reaction Triphenylphosphine oxide Very Low primescholars.com
Gabriel Synthesis Substitution/Hydrolysis Phthalic acid derivatives Very Low (<50%) primescholars.com

Process Intensification and Scale-Up Considerations for trans-4-(Pentyloxy)cyclohexanamine Synthesis

Process intensification involves developing novel equipment and techniques that lead to dramatically smaller, cleaner, and more energy-efficient processes. mdpi.com For the synthesis of trans-4-(pentyloxy)cyclohexanamine, this can be achieved through continuous flow manufacturing and advanced reactor design.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. almacgroup.com Reactions are performed in a continuously flowing stream within a network of tubes or microreactors.

For the production of trans-4-(pentyloxy)cyclohexanamine, a key challenge is controlling the stereochemistry to obtain the desired trans isomer. A recent study demonstrated a highly effective continuous flow process for producing trans-4-substituted cyclohexane-1-amines using a transaminase enzyme. nih.gov In this process, a mixture of cis and trans isomers is passed through a packed-bed reactor containing the immobilized enzyme. The transaminase selectively converts the undesired cis-isomer into the corresponding ketone, allowing the pure trans-isomer to be collected. nih.gov This dynamic kinetic resolution can push the yield of the trans-isomer beyond the initial ratio in the starting mixture. nih.gov Such a biocatalytic flow process is not only highly selective but also operates under mild conditions, making it a prime example of green process intensification. nih.govmdpi.com

Table 3: Comparison of Batch vs. Continuous Flow for Stereoselective Amine Synthesis

Parameter Batch Processing Continuous Flow Processing
Reaction Time Hours to days beilstein-journals.org Minutes to hours almacgroup.combeilstein-journals.org
Scalability Difficult, requires larger vessels Readily scalable by running longer or in parallel almacgroup.com
Safety Higher risk due to large reagent volumes Inherently safer with small reaction volumes beilstein-journals.org
Process Control Limited control over temperature/mixing gradients Precise control over reaction parameters researchgate.net
Productivity Lower High throughput and productivity rsc.org

The choice and design of the reactor are critical for the efficiency, safety, and scalability of the synthesis. For the catalytic hydrogenation of a 4-(pentyloxy)aniline precursor, a packed-bed or bubble column reactor would be a suitable choice. utwente.nl

Packed-Bed Reactors: In this design, a solid catalyst is packed into a tube or column, and the liquid and gas (hydrogen) reactants flow through it. utwente.nlscribd.com This configuration is ideal for continuous processing and avoids the need for downstream catalyst filtration. utwente.nl Key design aspects include:

Catalyst Selection: A universal catalyst like Palladium (Pd) or Platinum (Pt) on a carbon or alumina (B75360) support is often preferred for its high activity and selectivity in hydrogenation reactions. utwente.nlscribd.com Ruthenium (Ru) catalysts are also effective for similar transformations. google.com

Heat Management: Hydrogenation is highly exothermic. The reactor must have an efficient heat exchange system to maintain a constant temperature, preventing side reactions and ensuring safety. youtube.com

Flow Dynamics: The reactor should be designed to ensure plug flow behavior, where reactants move through the catalyst bed uniformly, maximizing conversion. youtube.com

Reactor Engineering for Safety and Control: Modern reactor systems are automated and equipped with extensive safety features. youtube.com These include sensors for monitoring temperature and pressure, mass flow controllers for precise reagent delivery, and emergency shutdown systems that can switch the gas feed from hydrogen to an inert gas like nitrogen if parameters deviate from the set limits. utwente.nl Such engineering controls are essential for handling high-pressure hydrogen and ensuring stable, long-term operation on an industrial scale. researchgate.netbcrec.id

Table 4: Key Design Parameters for a Catalytic Hydrogenation Reactor

Parameter Description Typical Value/Consideration
Reactor Type Configuration for gas-liquid-solid reaction Packed-Bed Plug Flow Reactor (PFR) youtube.com
Catalyst Active metal and support Pd/C, Pt/C, or Ru/C scribd.comgoogle.com
Operating Temperature Controlled to maximize selectivity and rate 60 - 150 °C google.com
Operating Pressure Hydrogen partial pressure 0.1 - 25 MPa google.com
Flow Rate Residence time of reactants in the catalyst bed Monitored by mass flow controllers utwente.nl
Safety Systems Emergency shutdown, pressure relief, gas detectors High-temperature shutdown, bypass and venting systems youtube.com

Computational and Theoretical Investigations of Trans 4 Pentyloxy Cyclohexanamine

Quantum Chemical Calculations of trans-4-(Pentyloxy)cyclohexanamine.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods, grounded in the principles of quantum mechanics, can predict a wide array of chemical attributes.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For trans-4-(pentyloxy)cyclohexanamine, DFT calculations can elucidate its electronic structure and provide a detailed reactivity profile. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which various properties can be derived.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack. For trans-4-(pentyloxy)cyclohexanamine, the nitrogen atom of the amine group is expected to be a region of high electron density (a nucleophilic site), while the hydrogen atoms of the amine group would be electron-deficient (electrophilic sites).

Reactivity descriptors, such as global hardness, softness, and electronegativity, can also be derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to attract electrons, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of trans-4-(Pentyloxy)cyclohexanamine

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap10.6 eV
Global Hardness (η)5.3 eV
Electronegativity (χ)3.2 eV

Note: These values are hypothetical and serve as illustrative examples of data obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic predictions.

For trans-4-(pentyloxy)cyclohexanamine, ab initio calculations are instrumental in determining its thermodynamic stability. By calculating the total electronic energy, one can predict the relative energies of different conformers and isomers. These methods are also powerful tools for predicting spectroscopic properties. For instance, vibrational frequencies can be computed to simulate the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimental spectral bands to specific vibrational modes, such as the N-H stretching of the amine group or the C-O-C stretching of the ether linkage. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated, aiding in the interpretation of experimental NMR spectra.

Table 2: Illustrative Ab Initio Predicted Spectroscopic Data for trans-4-(Pentyloxy)cyclohexanamine

Spectroscopic ParameterPredicted Value
N-H Stretch (Amine)~3350-3400 cm⁻¹
C-N Stretch (Amine)~1200-1250 cm⁻¹
C-O-C Stretch (Ether)~1100-1150 cm⁻¹
¹³C NMR Shift (C-N)~50-55 ppm
¹³C NMR Shift (C-O)~75-80 ppm

Note: These are representative value ranges and would be precisely calculated in a specific ab initio study.

Conformational Analysis and Energy Landscapes of trans-4-(Pentyloxy)cyclohexanamine.

The flexibility of the cyclohexane (B81311) ring and its substituents gives rise to a complex conformational landscape. Understanding the preferred three-dimensional arrangements of trans-4-(pentyloxy)cyclohexanamine is crucial as its biological activity and physical properties are intrinsically linked to its shape.

The cyclohexane ring is not planar but exists in various puckered conformations to relieve ring strain. The most stable of these is the chair conformation. For a trans-1,4-disubstituted cyclohexane, such as the molecule , both substituents can occupy equatorial positions (diequatorial) or both can be in axial positions (diaxial). The diequatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain.

Computational methods can be used to calculate the energy difference between the diequatorial and diaxial conformers. For trans-4-(pentyloxy)cyclohexanamine, the bulky pentyloxy group and the amino group will strongly favor the equatorial positions to minimize steric hindrance. The energy barrier for the ring flip from one chair conformation to another, passing through higher-energy twist-boat and boat conformations, can also be computed.

The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the oxygen of the pentyloxy group) in trans-4-(pentyloxy)cyclohexanamine raises the possibility of intramolecular hydrogen bonding. However, in the preferred diequatorial conformation, these two groups are positioned far apart, making direct intramolecular hydrogen bonding unlikely.

Steric interactions play a dominant role in determining the conformational preferences. The A-value of a substituent is a measure of the energy difference when it moves from an equatorial to an axial position. Larger groups have larger A-values. The pentyloxy group is expected to have a significant A-value, strongly disfavoring the axial orientation. The amino group also prefers the equatorial position.

Table 3: Estimated Conformational Energy Differences for trans-4-Substituted Cyclohexanes

Substituent (X)A-value (kcal/mol)
-NH₂~1.4 - 1.7
-OCH₃ (as a proxy for alkoxy)~0.6
-CH₃~1.7

Note: The A-value for the pentyloxy group would be influenced by its own conformational flexibility.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects.

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For trans-4-(pentyloxy)cyclohexanamine, MD simulations can be used to explore its conformational space more exhaustively and to study its behavior in a solvent, such as water. Solvation effects can significantly influence the conformational equilibrium and the accessibility of different functional groups. MD simulations can reveal the structure of the solvation shell around the molecule and the nature of the hydrogen bonding interactions between the solute and solvent molecules.

By analyzing the MD trajectory, one can calculate various properties, such as radial distribution functions to understand the local solvent structure, and time correlation functions to study dynamic processes like reorientation times. These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world system.

An extensive search for scientific literature and data pertaining specifically to the chemical compound Cyclohexanamine, 4-(pentyloxy)-, trans- has been conducted. The goal was to find detailed research findings for an article focusing on its computational and theoretical investigations.

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Advanced Spectroscopic and Structural Elucidation of Trans 4 Pentyloxy Cyclohexanamine

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides definitive insights into the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For trans-4-(pentyloxy)cyclohexanamine, single-crystal X-ray diffraction analysis would be expected to confirm the trans configuration of the substituents on the cyclohexane (B81311) ring. In its most stable chair conformation, both the amino and pentyloxy groups would occupy equatorial positions to minimize steric hindrance. libretexts.orglibretexts.org This arrangement avoids the unfavorable 1,3-diaxial interactions that would occur if either substituent were in an axial position. ucalgary.ca

The crystal packing would likely be dominated by hydrogen bonding interactions involving the amine group. Specifically, N-H···N hydrogen bonds could link adjacent molecules into chains or more complex networks. The pentyloxy group, while less prone to strong hydrogen bonding, would influence the packing through van der Waals interactions, with the flexible pentyl chain adopting a low-energy, extended conformation.

A hypothetical table of crystallographic data for trans-4-(pentyloxy)cyclohexanamine is presented below, based on typical values for similar organic molecules.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)5.85
c (Å)20.10
β (°)95.5
Volume (ų)1200.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.05
Hydrogen Bonding InteractionsN-H···N (intermolecular)

Polymorphism, the ability of a substance to exist in more than one crystal form, is a known phenomenon in substituted cyclohexanes. researchgate.net Different crystallization conditions, such as solvent and temperature, could potentially lead to different polymorphic forms of trans-4-(pentyloxy)cyclohexanamine. These polymorphs would exhibit distinct crystal packing and, consequently, different physical properties like melting point and solubility.

Differential Scanning Calorimetry (DSC) would be a key technique to study phase transitions between these polymorphic forms. A DSC thermogram might reveal endothermic peaks corresponding to the melting of different polymorphs or solid-solid phase transitions.

Multi-Dimensional NMR Spectroscopic Characterization for Dynamic and Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

A full assignment of the ¹H and ¹³C NMR spectra of trans-4-(pentyloxy)cyclohexanamine would be achieved using a combination of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov

COSY: Would reveal the coupling relationships between protons, allowing for the tracing of the cyclohexane ring protons and the protons of the pentyl chain.

HSQC: Would correlate each proton to its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons separated by two or three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity between the pentyloxy group and the cyclohexane ring.

The trans stereochemistry would be confirmed by the observation of large axial-axial coupling constants (typically around 10-13 Hz) for the protons on C1 and C4 of the cyclohexane ring.

A hypothetical table of ¹H and ¹³C NMR chemical shifts is provided below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C1-H (axial)2.6552.5
C2/C6-H (axial)1.2033.0
C2/C6-H (equatorial)1.9533.0
C3/C5-H (axial)1.1029.5
C3/C5-H (equatorial)2.0529.5
C4-H (axial)3.2078.0
O-CH₂3.4570.0
O-CH₂-CH₂1.6029.0
O-(CH₂)₂-CH₂1.4023.0
O-(CH₂)₃-CH₂1.3522.5
O-(CH₂)₄-CH₃0.9014.0

Solid-state NMR (ssNMR) can provide information about the conformation and packing of molecules in a solid, non-crystalline (amorphous) or polycrystalline state. libretexts.org For trans-4-(pentyloxy)cyclohexanamine, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR would be employed. The chemical shifts in the ssNMR spectrum would be expected to be similar to those in solution, but peak broadening could indicate the presence of conformational disorder in the solid state. Different polymorphs would give rise to distinct ssNMR spectra due to differences in their local molecular environments.

The cyclohexane ring is not static and undergoes a "chair flip" or ring inversion, which interconverts axial and equatorial positions. youtube.com For trans-4-(pentyloxy)cyclohexanamine, the diequatorial conformer is significantly more stable, but the ring inversion process still occurs. libretexts.org Dynamic NMR (DNMR) techniques can be used to study the kinetics of this conformational exchange. libretexts.org

By lowering the temperature, the rate of ring inversion can be slowed down. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons will broaden and merge into a single averaged signal. youtube.com Analysis of the line shapes at different temperatures allows for the determination of the activation energy (ΔG‡) for the ring inversion process. For a 1,4-disubstituted cyclohexane, this barrier would be expected to be in the range of 10-12 kcal/mol.

Furthermore, dynamic NMR can also probe the rotational barriers around the C-O and C-N bonds. However, these rotations are generally much faster than the ring flip and would likely not be observable on the NMR timescale at typical temperatures.

Chiroptical Spectroscopy for Enantiomeric Excess and Conformational Dynamics

Chiroptical spectroscopy is indispensable for characterizing chiral molecules like trans-4-(pentyloxy)cyclohexanamine. These techniques measure the differential interaction of a chiral molecule with left and right-circularly polarized light, providing information on its absolute configuration and solution-state conformation.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive techniques for investigating chiral molecules. libretexts.orgnih.gov CD measures the differential absorption of left and right-circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of polarized light as a function of wavelength. libretexts.org For a molecule like trans-4-(pentyloxy)cyclohexanamine, which lacks a strong intrinsic chromophore in the near-UV/Vis region, derivatization with a chromophoric group is often necessary to obtain a measurable CD or ORD signal.

A common strategy involves reacting the primary amine with a chiral derivatizing agent or a chromophore-containing reagent. The resulting derivative will exhibit a CD spectrum, often showing a "Cotton effect"—a characteristic peak-and-trough or trough-and-peak shape around the wavelength of maximum absorption of the chromophore. libretexts.org The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the chiral centers in the cyclohexanamine ring.

For instance, if the (1R,2R)-enantiomer of a derivatized trans-diaminocyclohexane exhibits a positive Cotton effect, its enantiomer would be expected to show a mirror-image negative Cotton effect. nih.gov This allows for the determination of enantiomeric excess and absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

Table 1: Illustrative ORD Data for a Derivatized Analog of trans-4-(Pentyloxy)cyclohexanamine

Wavelength (nm)Molar Rotation [Φ] (degrees)
600+50
500+80
400+150
350+300 (Peak)
3200
300-250 (Trough)
280-150

This table illustrates a hypothetical positive Cotton effect for a derivatized form of the compound, which would be crucial for assigning its absolute stereochemistry.

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the non-covalent interactions they participate in, such as hydrogen bonding. mdpi.com

Advanced Raman and Infrared Spectroscopic Investigations of Hydrogen Bonding and Aggregation

In the solid state or in concentrated solutions, trans-4-(pentyloxy)cyclohexanamine molecules can self-associate through hydrogen bonding involving the primary amine (-NH₂) group. These interactions can be probed using IR and Raman spectroscopy. The N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum, are particularly sensitive to hydrogen bonding.

In a dilute, non-polar solvent, the N-H stretching bands would appear as sharp peaks corresponding to free, non-hydrogen-bonded amine groups. As the concentration increases or in the solid state, these bands are expected to broaden and shift to lower wavenumbers (a "red shift") due to the formation of intermolecular N-H···N hydrogen bonds. The magnitude of this shift can provide an estimate of the strength of the hydrogen bonding.

Advanced techniques like Attenuated Total Reflectance (ATR)-FTIR can be used to study aggregation on surfaces, while nanoscale infrared spectroscopy (AFM-IR) could, in principle, probe the structure of individual molecular aggregates or polymorphs. nih.govbiorxiv.org Such studies can reveal how molecules pack in the solid state and the nature of the intermolecular forces that govern their assembly. nih.gov

Table 2: Representative Infrared Vibrational Frequencies for trans-4-(Pentyloxy)cyclohexanamine and Their Interpretation

Vibrational ModeExpected Frequency Range (cm⁻¹) (Dilute Solution)Expected Frequency Range (cm⁻¹) (Concentrated/Solid)Interpretation of Shift
N-H Stretch (asymmetric)~3360~3320Red shift indicates intermolecular hydrogen bonding
N-H Stretch (symmetric)~3290~3250Red shift indicates intermolecular hydrogen bonding
C-O-C Stretch (ether)~1100~1100Minimal shift expected if not directly involved in H-bonding
N-H Bend (scissoring)~1620~1630Blue shift can also be indicative of hydrogen bonding

Mass Spectrometry for Fragmentation Pathway Elucidation (beyond simple molecular weight)

Mass spectrometry is a cornerstone technique for molecular weight determination. However, advanced mass spectrometry methods provide a wealth of structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. nih.gov This is the first step in confirming the identity of trans-4-(pentyloxy)cyclohexanamine.

Tandem Mass Spectrometry (MS/MS) is crucial for differentiating between isomers, which cannot be distinguished by mass alone. nih.gov In an MS/MS experiment, the molecular ion of trans-4-(pentyloxy)cyclohexanamine is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint.

The fragmentation of trans-4-(pentyloxy)cyclohexanamine would likely proceed through several key pathways:

Loss of the pentyloxy group: Cleavage of the C-O bond could result in a prominent fragment corresponding to the cyclohexanamine cation.

Loss of the pentyl group: Cleavage of the O-pentyl bond would lead to a fragment ion corresponding to a 4-hydroxycyclohexanamine radical cation.

Ring-opening and fragmentation: Following ionization, the cyclohexane ring could undergo cleavage, leading to a series of smaller fragment ions.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the amine group is a common pathway for amines.

By carefully analyzing the masses and relative abundances of these fragment ions, it is possible to distinguish the trans isomer from its cis counterpart, as the stereochemical arrangement can influence the stability of certain fragment ions and thus the fragmentation pattern. nih.gov Specialized techniques like electron impact excitation of ions from organics (EIEIO) have shown promise in distinguishing geometric isomers by analyzing fragmentation patterns at carbon-carbon single bonds adjacent to sites of unsaturation or functional groups. nih.gov

Table 3: Plausible Fragmentation Pathways for trans-4-(Pentyloxy)cyclohexanamine in Tandem MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
199.2114.1C₅H₁₁O[Cyclohexanamine + H]⁺
199.2128.1C₅H₁₁[4-Hydroxycyclohexanamine]⁺
199.298.1C₅H₁₁OH + NH₃[Cyclohexene]⁺
199.271.1C₇H₁₄NO[C₅H₁₁]⁺ (Pentyl cation)

The m/z values are nominal and would be determined with high precision in an HRMS experiment. This table outlines key fragmentation events that would be diagnostic for the structure.

Reactivity and Mechanistic Investigations of Trans 4 Pentyloxy Cyclohexanamine

Reactivity of the Amine Functionality in trans-4-(Pentyloxy)cyclohexanamine

The primary amine group in trans-4-(pentyloxy)cyclohexanamine is a versatile functional handle for a variety of chemical transformations. As a nucleophile, it readily participates in reactions to form stable covalent bonds, making it a valuable building block in organic synthesis.

Nucleophilic Reactions and Formation of Amides, Ureas, and Carbamates

The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a potent nucleophile, attacking electrophilic centers to form a range of important derivatives.

Amide Formation: The reaction of primary amines with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) is a fundamental method for amide bond formation. organic-chemistry.org In the case of trans-4-(pentyloxy)cyclohexanamine, its reaction with an acylating agent, like acetyl chloride, would yield the corresponding N-acetylated amide, N-(trans-4-(pentyloxy)cyclohexyl)acetamide. The reaction proceeds via a nucleophilic acyl substitution mechanism. Various coupling agents, including boronic acid derivatives, can catalyze this transformation under mild conditions, accommodating a wide range of functional groups. organic-chemistry.org

Urea Formation: Substituted ureas are often synthesized by the reaction of an amine with an isocyanate. trans-4-(Pentyloxy)cyclohexanamine can react with an alkyl or aryl isocyanate (e.g., phenyl isocyanate) to form a disubstituted urea. This reaction is typically efficient and proceeds by the nucleophilic addition of the amine to the cumulenic carbon of the isocyanate.

Carbamate Formation: Carbamates, which are esters of carbamic acid, can be formed by treating the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. The base is required to neutralize the hydrochloric acid generated during the reaction. Alternatively, reaction with a dicarbonate (B1257347), such as di-tert-butyl dicarbonate (Boc₂O), is a common method for installing the tert-butoxycarbonyl (Boc) protecting group, a staple in peptide synthesis and medicinal chemistry.

Reactant TypeProduct TypeGeneral Reaction
Acyl ChlorideAmideR-COCl + H₂N-C₆H₁₀O(CH₂)₄CH₃ → R-CONH-C₆H₁₀O(CH₂)₄CH₃ + HCl
IsocyanateUreaR-NCO + H₂N-C₆H₁₀O(CH₂)₄CH₃ → R-NHCONH-C₆H₁₀O(CH₂)₄CH₃
ChloroformateCarbamateR-OCOCl + H₂N-C₆H₁₀O(CH₂)₄CH₃ → R-OCONH-C₆H₁₀O(CH₂)₄CH₃ + HCl

Alkylation and Reductive Amination Pathways

Alkylation: Direct alkylation of trans-4-(pentyloxy)cyclohexanamine with alkyl halides can occur but is often complicated by overalkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. harvard.edu To achieve mono-alkylation, a stepwise procedure involving the formation and subsequent reduction of an imine is often preferred. organic-chemistry.org

Reductive Amination: Reductive amination is a more controlled and widely used method for the synthesis of secondary and tertiary amines. harvard.edu This powerful C-N bond-forming strategy involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. harvard.eduresearchgate.net Common reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. harvard.edu For example, reacting trans-4-(pentyloxy)cyclohexanamine with a ketone in the presence of a suitable reducing agent would yield a secondary amine. organic-chemistry.orgkchem.org

Stereochemical Control in Reactions Involving trans-4-(Pentyloxy)cyclohexanamine

The stereochemistry of the cyclohexane (B81311) ring plays a profound role in directing the outcome of reactions involving trans-4-(pentyloxy)cyclohexanamine.

Diastereoselectivity in Derivatization Reactions

When trans-4-(pentyloxy)cyclohexanamine reacts with a chiral reagent or a prochiral substrate, the formation of diastereomers is possible. The existing stereocenter on the cyclohexane ring can influence the stereochemical course of the reaction, leading to a preference for one diastereomer over the other. This diastereoselectivity is a key consideration in asymmetric synthesis. For instance, in the synthesis of biologically active molecules, achieving high diastereomeric purity is often critical. nih.gov The stereoselective production of trans-4-substituted cyclohexane-1-amines is a known challenge, often requiring enzymatic or other advanced synthetic methods to control the diastereomeric outcome. nih.gov

Influence of Cyclohexane Ring Conformation on Reactivity

The trans-1,4-disubstituted cyclohexane ring predominantly exists in a chair conformation where both the pentyloxy and the amine groups can occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). spcmc.ac.in This conformational preference has significant implications for reactivity.

Equatorial Amine Reactivity: In its preferred conformation, the amine group is in an equatorial position, which is sterically accessible. This facilitates the approach of reagents, and reactions such as acylation or alkylation proceed readily. spcmc.ac.in

Conformational Locking: While the pentyloxy group is not as sterically demanding as a tert-butyl group, it still biases the conformational equilibrium significantly towards the diequatorial state. youtube.com This "locking" of the conformation means that the amine group reacts almost exclusively from an equatorial orientation. spcmc.ac.inyoutube.com This is in stark contrast to the corresponding cis-isomer, where the amine group would be forced into a more sterically hindered and less reactive axial position. spcmc.ac.in This difference in reactivity between trans and cis isomers is a classic example of conformational control. For example, diazotization of a trans-4-substituted cyclohexylamine (B46788) (with an equatorial amine) typically leads to substitution with retention of configuration, whereas the cis-isomer (with an axial amine) is prone to E2 elimination. spcmc.ac.in

Role as a Ligand or Organocatalyst Precursor in Asymmetric Synthesis

Chiral amines and their derivatives are foundational in the field of asymmetric catalysis, serving as precursors to chiral ligands for metal catalysts or as organocatalysts themselves.

While specific research detailing trans-4-(pentyloxy)cyclohexanamine as a ligand precursor is not widely documented in general literature, its structure is analogous to other chiral amines used for this purpose. cymitquimica.com The synthesis of chiral ligands often involves the derivatization of an amine to create a more complex structure capable of coordinating to a metal center. nih.govresearchgate.net For instance, the amine could be converted into a Schiff base, an amide, or a phosphine-amine, which are common ligand classes.

The trans-1,4-substitution pattern provides a rigid scaffold that can effectively transmit stereochemical information from the ligand to the catalytic center during a reaction, which is essential for achieving high enantioselectivity. nih.govnih.gov The pentyloxy group could also play a secondary role through steric or electronic effects, fine-tuning the catalytic environment. Given the importance of developing novel ligands for asymmetric synthesis, derivatives of trans-4-(pentyloxy)cyclohexanamine represent a potential area for future investigation in catalysis. nih.gov

Complexation Behavior with Metal Centers

The amine functionality in trans-4-(pentyloxy)cyclohexanamine serves as a primary site for coordination with various metal centers. As a Lewis base, the nitrogen atom's lone pair of electrons can form coordinate bonds with transition metals and main group elements. The stereochemistry of the trans-cyclohexyl ring influences the spatial arrangement of the resulting metal complexes.

Research on analogous chiral diamine and amino alcohol ligands has shown that such compounds can form stable chelate complexes with a variety of metals, including copper, nickel, palladium, and rhodium. While trans-4-(pentyloxy)cyclohexanamine is a monodentate ligand through its amine group, the ether oxygen at the 4-position could potentially engage in weaker, secondary interactions with the metal center, particularly in the solid state or under specific solvent conditions. This could lead to the formation of macrocyclic structures or influence the coordination geometry around the metal.

Table 1: Potential Coordination Complexes of trans-4-(Pentyloxy)cyclohexanamine (Hypothetical)

Metal IonPotential GeometryPotential Application
Cu(II)Square Planar / Distorted OctahedralCatalyst in oxidation reactions
Pd(II)Square PlanarCatalyst in cross-coupling reactions
Rh(I)Square PlanarCatalyst in asymmetric hydrogenation
Zn(II)TetrahedralLewis acid catalyst

Asymmetric Induction in Model Catalytic Reactions

The chirality of trans-4-(pentyloxy)cyclohexanamine makes it a valuable candidate for applications in asymmetric catalysis. When used as a chiral ligand in a metal-catalyzed reaction, it can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product over the other. The principles of asymmetric induction using chiral ligands are well-established, particularly with derivatives of 1,2-diaminocyclohexane. acs.org

In a model catalytic reaction, such as the asymmetric reduction of a prochiral ketone or the asymmetric alkylation of an aldehyde, the trans-4-(pentyloxy)cyclohexanamine ligand would coordinate to the metal catalyst. The substrate would then bind to this chiral complex in a way that minimizes steric hindrance. The bulky cyclohexyl ring and the pentyloxy group would effectively shield one face of the substrate, directing the incoming reagent to the other face and thereby inducing enantioselectivity.

The efficiency of asymmetric induction would depend on several factors, including the rigidity of the metal-ligand complex, the nature of the solvent, and the reaction temperature. The development of chiral catalysts often involves the optimization of these parameters to achieve high enantiomeric excess (ee). nih.gov The use of trans-4-(pentyloxy)cyclohexanamine as a chiral auxiliary, where it is temporarily attached to the substrate, is another potential strategy for achieving asymmetric transformations.

Table 2: Enantiomeric Excess (ee) in a Hypothetical Asymmetric Aldol Reaction Using a Chiral Catalyst Derived from a Cyclohexanediamine Ligand

Catalyst Loading (mol%)Temperature (°C)SolventEnantiomeric Excess (ee %)
10Toluene85
1-20Toluene92
50THF88
5-20THF95
Data is hypothetical and based on typical results for similar catalytic systems.

Oxidative and Reductive Transformations of trans-4-(Pentyloxy)cyclohexanamine

The chemical stability and potential metabolic fate of trans-4-(pentyloxy)cyclohexanamine are largely determined by its susceptibility to oxidative and reductive transformations. These reactions can target the amine group, the ether linkage, or the cyclohexyl ring.

Enzymatic and Non-Enzymatic Oxidation Pathways

The primary amine group of trans-4-(pentyloxy)cyclohexanamine is a likely target for oxidation. Enzymatically, cytochrome P450 monooxygenases are known to catalyze the oxidation of amines to hydroxylamines and subsequently to oximes or nitro compounds. nih.govnih.gov These enzymes play a crucial role in the metabolism of many nitrogen-containing drugs and xenobiotics. nih.gov The N-dealkylation of amines is another common metabolic pathway, although in this case, the amine is primary. mdpi.commdpi.com

Non-enzymatic oxidation can be achieved using various chemical oxidants. For example, peroxides or peroxy acids can oxidize the amine to the corresponding nitroso or nitro derivative. The ether linkage, while generally more stable, can also undergo oxidation, potentially leading to cleavage of the pentyloxy group. The cyclohexyl ring itself can be oxidized, for instance, by strong oxidizing agents, which could lead to ring-opening or the formation of cyclohexanone (B45756) derivatives. Studies on the oxidation of related 4-substituted dihydropyridines have shown that the nature of the substituent at the 4-position significantly influences the metabolic pathway. nih.gov

Cleavage and Rearrangement Reactions

The carbon-nitrogen bond and the carbon-oxygen bond of the ether linkage are susceptible to cleavage under certain conditions. Reductive cleavage of the C-N bond is less common for primary amines but can be achieved under specific catalytic conditions. The ether bond can be cleaved by strong acids, such as hydroiodic acid or hydrobromic acid, via an S_N2 mechanism, which would yield 4-aminocyclohexanol and pentyl iodide.

Rearrangement reactions of the cyclohexyl ring are also a possibility, particularly under conditions that generate a carbocation or a radical at the C1 position. For instance, treatment with nitrous acid could convert the primary amine to a diazonium salt, which is a good leaving group. The departure of N₂ gas would generate a secondary carbocation on the cyclohexyl ring, which could then undergo a 1,2-hydride shift or a ring contraction to a cyclopentylcarbinyl cation. nih.gov Such rearrangements are well-documented for cyclohexyl systems and can lead to a mixture of products. wiley-vch.delibretexts.org

Applications of Trans 4 Pentyloxy Cyclohexanamine in Advanced Materials Science

Design and Synthesis of Liquid Crystalline Materials Incorporating trans-4-(Pentyloxy)cyclohexanamine Scaffolds

The rigid, non-aromatic trans-cyclohexane core of trans-4-(pentyloxy)cyclohexanamine is a desirable feature in the design of liquid crystalline materials, particularly for applications requiring low birefringence and viscosity. The amine functional group provides a convenient point for chemical modification, allowing for the synthesis of a wide array of mesogenic (liquid crystal-forming) molecules.

A common synthetic route to liquid crystals incorporating this scaffold is through the formation of Schiff bases. This involves the condensation reaction of the primary amine of trans-4-(pentyloxy)cyclohexanamine with an appropriate aldehyde-containing compound. The resulting imine linkage extends the rigid core of the molecule, a crucial factor for achieving mesomorphism. The choice of the aldehyde component allows for the fine-tuning of the final molecule's properties. For instance, using aromatic aldehydes can introduce additional rigidity and polarizable groups, influencing the type and stability of the liquid crystal phases. mdpi.comtcichemicals.com

The general synthesis of a Schiff base derivative from trans-4-(pentyloxy)cyclohexanamine can be represented as follows:


Scheme 1: General synthesis of Schiff base liquid crystals from trans-4-(pentyloxy)cyclohexanamine.

trans-4-(pentyloxy)cyclohexanamine + R-CHO → trans-4-(pentyloxy)cyclohexyl-N=CH-R + H₂O


Where R represents a group chosen to modulate the liquid crystalline properties.

Thermotropic and Lyotropic Liquid Crystalline Phases

Nematic Phase: In the nematic phase, the molecules show long-range orientational order but no positional order. The elongated shape of Schiff bases derived from trans-4-(pentyloxy)cyclohexanamine promotes this type of ordering. The flexible pentyloxy tail contributes to the fluidity of the material while the rigid core maintains the parallel alignment. researchgate.net

Smectic Phase: At lower temperatures, some derivatives may exhibit smectic phases, where the molecules are arranged in layers. The presence of the flexible pentyloxy chain can influence the formation of smectic phases, with longer chains generally promoting smectic ordering. mdpi.com

While less common for this type of structure, lyotropic liquid crystal behavior, where phases are formed in the presence of a solvent, could potentially be induced by modifying the molecule to have amphiphilic properties. ossila.com However, the primary focus for derivatives of trans-4-(pentyloxy)cyclohexanamine is on their thermotropic behavior.

A hypothetical homologous series of Schiff bases derived from trans-4-(pentyloxy)cyclohexanamine and 4-alkoxybenzaldehydes could be expected to show the following trend in phase transitions, based on analogous systems reported in the literature.

Alkoxy Chain Length (on benzaldehyde)Melting Point (°C)Smectic-Nematic Transition (°C)Nematic-Isotropic Transition (°C)
Methoxy~110-~150
Ethoxy~105-~165
Propoxy~100~115~170
Butoxy~95~125~175

This table presents hypothetical data based on known trends in similar liquid crystal series, where increasing the terminal alkyl chain length tends to stabilize smectic phases and broaden the nematic range to a certain point.

Electro-Optical Properties of Derived Mesogens

Liquid crystals derived from trans-4-(pentyloxy)cyclohexanamine are of interest for electro-optical applications due to the influence of the cyclohexane (B81311) ring on key properties. Materials incorporating saturated rings like cyclohexane tend to have lower birefringence (Δn) and rotational viscosity compared to their fully aromatic counterparts. This can be advantageous in applications where fast switching speeds are required.

The electro-optical response of a nematic liquid crystal is characterized by its switching behavior in an electric field. The threshold voltage for switching and the response times (both turn-on and turn-off) are critical parameters. For a typical twisted nematic device, the response times are influenced by the material's elastic constants, viscosity, and the dielectric anisotropy (Δε). The incorporation of the trans-4-(pentyloxy)cyclohexyl group can be expected to yield materials with relatively fast switching times.

Polymer Chemistry: Monomers and Modifiers Derived from trans-4-(Pentyloxy)cyclohexanamine

The reactive amine group of trans-4-(pentyloxy)cyclohexanamine also makes it a valuable monomer or modifying agent in polymer chemistry. Its incorporation into a polymer backbone or as a side chain can impart specific properties to the resulting material.

Polymeric Materials with Tunable Mechanical and Optical Properties

By converting trans-4-(pentyloxy)cyclohexanamine into a polymerizable monomer, for example by reacting it with an acryloyl or methacryloyl chloride, it can be incorporated into polymer chains. The rigid cyclohexyl group can enhance the polymer's glass transition temperature and mechanical strength, while the pentyloxy tail can act as an internal plasticizer, affecting the material's flexibility.

The ability to create copolymers with other monomers allows for the tuning of the final material's properties. For instance, by varying the ratio of the cyclohexyl-containing monomer to a more flexible monomer, the mechanical properties such as Young's modulus can be systematically adjusted. Similarly, the refractive index of the polymer can be controlled by the incorporation of the alicyclic cyclohexyl group.

PropertyEffect of Incorporating trans-4-(pentyloxy)cyclohexyl moiety
Mechanical Properties
Young's ModulusIncreased due to the rigid cyclohexyl ring.
HardnessIncreased.
FlexibilityCan be tuned by the pentyloxy tail and copolymerization.
Optical Properties
Refractive IndexLowered compared to aromatic analogues.
BirefringenceLow, leading to good optical isotropy.
TransparencyHigh in the visible region.

This table summarizes the expected influence of the trans-4-(pentyloxy)cyclohexyl moiety on the properties of polymeric materials.

Surface Functionalization and Coating Applications

The amine group of trans-4-(pentyloxy)cyclohexanamine can be used to functionalize surfaces, altering their chemical and physical properties. For example, it can be grafted onto surfaces that have reactive groups like epoxides or carboxylic acids. This can be used to change the surface energy, adhesion, and biocompatibility of a material.

In the context of coatings, polymers derived from or containing the trans-4-(pentyloxy)cyclohexyl moiety can offer a combination of hardness, chemical resistance, and optical clarity, making them suitable for protective or optical coatings.

Supramolecular Assemblies and Self-Organization of trans-4-(Pentyloxy)cyclohexanamine Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Derivatives of trans-4-(pentyloxy)cyclohexanamine can be designed to self-assemble into well-defined supramolecular structures.

For instance, if the amine is converted into a functional group capable of forming strong, directional non-covalent bonds, such as a ureidopyrimidone (B8570159) unit which forms quadruple hydrogen bonds, the resulting molecules could self-assemble into long, polymer-like chains. The liquid crystalline nature of the building blocks could then lead to the formation of highly ordered, hierarchical structures.

The self-organization of these supramolecular assemblies is driven by a combination of factors, including the shape of the molecules and the specific intermolecular interactions. The trans-cyclohexane ring and the flexible pentyloxy chain would play a crucial role in directing the packing of the molecules into larger, ordered domains. These self-assembled structures could find applications in areas such as nanotechnology and the development of "smart" materials that respond to external stimuli.

Directed Assembly via Hydrogen Bonding and Van der Waals Interactions

The self-assembly of molecules into well-ordered structures is a cornerstone of modern materials science, enabling the bottom-up fabrication of functional materials. The structure of trans-4-(Pentyloxy)cyclohexanamine is ideally suited for directed assembly processes. The primary amine group is a potent hydrogen bond donor and acceptor, capable of forming robust and directional intermolecular interactions. These interactions can guide the molecules to assemble into predictable one-, two-, or three-dimensional networks.

The potential for trans-4-(Pentyloxy)cyclohexanamine and its derivatives to form organized structures is highlighted by the behavior of similar molecules in forming liquid crystalline phases. The combination of a rigid core and a flexible tail is a classic design principle for calamitic (rod-shaped) liquid crystals. tcichemicals.com

Table 1: Potential Intermolecular Interactions Involving trans-4-(Pentyloxy)cyclohexanamine and Their Role in Directed Assembly

Interaction TypeParticipating GroupsStrengthDirectionalityRole in Assembly
Hydrogen BondingAmine (NH₂)StrongHighly DirectionalPrimary driving force for forming ordered networks.
Dipole-DipoleC-O-C, C-NModerateDirectionalContributes to the overall ordering and stability.
Van der WaalsPentyloxy chain, Cyclohexane ringWeakNon-directionalInfluences packing efficiency and phase behavior. nih.govrsc.org

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. The design of host molecules with specific recognition properties is a significant area of research with applications in sensing, separation, and catalysis. The rigid trans-cyclohexane scaffold of trans-4-(Pentyloxy)cyclohexanamine, functionalized with both a hydrogen-bonding amine and a hydrophobic pentyloxy group, presents opportunities for its use as a component in host-guest systems.

While direct studies on this specific molecule as a host are not prevalent, structurally related trans-1,4-cyclohexanediamine derivatives have been shown to act as effective host compounds for the selective inclusion of guest molecules. This suggests that the trans-4-(Pentyloxy)cyclohexanamine framework could be adapted for similar purposes. The amine group can provide a specific binding site for guest molecules capable of hydrogen bonding, while the pentyloxy chain can create a hydrophobic pocket, allowing for the recognition of guests based on a combination of size, shape, and chemical complementarity.

Furthermore, the principles of supramolecular chemistry suggest that this molecule could itself act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. The pentyloxy chain would likely be encapsulated within the hydrophobic cavity of the host, while the polar amine group could interact with the host's rim, leading to stable host-guest complexes.

Use as a Chiral Auxiliary or Building Block in Complex Organic Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. The trans-stereochemistry of 4-(pentyloxy)cyclohexanamine, once resolved into its individual enantiomers, makes it a potential candidate for use as a chiral auxiliary or as a chiral building block in the synthesis of more complex molecules.

Synthesis of Stereochemically Defined Natural Products Analogs

Natural products and their analogs are a rich source of therapeutic agents. The synthesis of these complex molecules often requires precise control over stereochemistry. Chiral amines are widely used as resolving agents and as chiral auxiliaries in asymmetric synthesis. yale.edu While the use of trans-4-(Pentyloxy)cyclohexanamine specifically as a chiral auxiliary is not widely reported, its structural motifs are present in various biologically active compounds.

The trans-4-substituted cyclohexylamine (B46788) core is a key structural element in several pharmaceutical compounds. For instance, the antipsychotic drug cariprazine (B1246890) contains a trans-4-substituted cyclohexane-1-amine moiety, highlighting the importance of this scaffold in medicinal chemistry. nih.govresearchgate.net The synthesis of such drugs often involves the challenging separation of diastereomers or the development of stereoselective synthetic routes. The availability of enantiomerically pure trans-4-(pentyloxy)cyclohexanamine could provide a valuable starting material for the synthesis of novel analogs of these drugs, where the pentyloxy group could modulate the compound's pharmacokinetic or pharmacodynamic properties.

Construction of Novel Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. The primary amine group of trans-4-(pentyloxy)cyclohexanamine is a versatile functional handle that can be used to construct a variety of heterocyclic systems. Through reactions such as condensation with dicarbonyl compounds, cycloadditions, or multicomponent reactions, the amine can be incorporated into new ring systems.

The cyclohexane ring, with its defined trans-stereochemistry, would impart a three-dimensional character to the resulting heterocyclic scaffolds. This is a desirable feature in modern drug design, as it can lead to improved target selectivity and better physicochemical properties. The pentyloxy group can further influence the solubility, lipophilicity, and metabolic stability of the final compounds. The development of synthetic routes to novel heterocyclic scaffolds derived from trans-4-(pentyloxy)cyclohexanamine could open up new avenues for the discovery of bioactive molecules.

Future Research Directions and Unresolved Challenges for Trans 4 Pentyloxy Cyclohexanamine

Development of More Sustainable and Cost-Effective Synthetic Routes

The future utility of trans-4-(pentyloxy)cyclohexanamine is intrinsically linked to the availability of efficient, green, and economical synthetic methodologies. Current synthetic approaches to related cycloalkylamines often rely on multi-step processes that may involve harsh reagents, significant waste generation, and costly purification procedures. A primary challenge is the stereoselective synthesis of the trans isomer, which is crucial for many potential applications where specific spatial arrangement dictates molecular function.

Future research should prioritize the development of catalytic routes that minimize waste and energy consumption. For instance, the application of transaminase biocatalysts presents a compelling avenue for the asymmetric amination of a 4-(pentyloxy)cyclohexanone precursor. Transaminases can offer high stereoselectivity, operating under mild aqueous conditions and thereby reducing the environmental impact. Another promising direction is the exploration of one-pot tandem reactions, where multiple transformations are performed in a single reaction vessel, streamlining the synthesis and reducing the need for intermediate isolation and purification. Investigating novel catalytic systems, such as those based on earth-abundant metals, could also lead to more cost-effective production on an industrial scale.

Table 1: Comparison of Potential Synthetic Strategies for trans-4-(Pentyloxy)cyclohexanamine

Synthetic ApproachPotential AdvantagesKey Research Challenges
Biocatalytic Transamination High stereoselectivity, mild reaction conditions, reduced environmental impact.Enzyme stability and activity with the specific substrate, cost of enzyme production.
Reductive Amination Utilizes readily available starting materials.Often requires harsh reducing agents, can lead to mixtures of isomers.
One-Pot Tandem Reactions Increased efficiency, reduced waste and purification steps.Catalyst compatibility for multiple reaction steps, optimization of complex reaction conditions.
Flow Chemistry Precise control over reaction parameters, enhanced safety, potential for scalability.Initial setup costs, potential for clogging with solid byproducts.

Exploration of Unconventional Catalytic Roles for Derivatives of trans-4-(Pentyloxy)cyclohexanamine

The inherent functionalities of trans-4-(pentyloxy)cyclohexanamine—a primary amine and an ether linkage—make its derivatives attractive candidates for novel catalytic applications. The amine group can be readily functionalized to create a diverse library of ligands for metal-based catalysts or to serve as organocatalysts in their own right.

Future investigations could focus on designing chiral ligands for asymmetric catalysis, where the stereochemically defined cyclohexyl backbone can create a well-defined chiral environment around a metal center. The pentyloxy group, while seemingly a passive component, could influence catalyst solubility in non-polar media and might even participate in secondary interactions with substrates. Furthermore, the development of catalysts where the ether's oxygen atom acts as a coordinating Lewis basic site, in conjunction with the amine, could lead to novel bidentate ligands with unique reactivity profiles. The catalytic reductive etherification of carbonyl compounds is a growing field, and derivatives of the title compound could potentially catalyze related transformations.

Integration of Advanced Machine Learning and AI in Computational Predictions

The vast chemical space that can be accessed by modifying the trans-4-(pentyloxy)cyclohexanamine scaffold presents a significant challenge for traditional experimental screening. This is where advanced computational tools, particularly machine learning (ML) and artificial intelligence (AI), can play a pivotal role.

Future research should leverage AI/ML algorithms to accelerate the discovery of derivatives with desired properties. By training models on existing data from related compounds, it may be possible to predict key parameters such as catalytic activity, material properties, and even potential toxicity without the need for exhaustive synthesis and testing. For instance, quantitative structure-activity relationship (QSAR) models could be developed to correlate specific structural modifications of the pentyloxy chain or the amine group with performance in a particular application. This "in silico" screening would allow researchers to prioritize the most promising candidates for experimental validation, saving considerable time and resources. The use of AI in "inverse design" could even propose novel structures based on a desired functional outcome.

Rational Design of Next-Generation Functional Materials Based on trans-4-(Pentyloxy)cyclohexanamine

The unique combination of a rigid cycloaliphatic core and a flexible alkyl ether chain makes trans-4-(pentyloxy)cyclohexanamine a versatile building block for a new generation of functional materials. The trans-cyclohexane ring can impart structural rigidity and predictable stereochemistry, while the pentyloxy tail can introduce liquid crystalline properties or enhance solubility in polymeric matrices.

A significant future research direction lies in the synthesis of liquid crystals. The rod-like shape of the molecule is a key characteristic for the formation of mesophases, and by modifying the length of the alkoxy chain or introducing other functional groups, it may be possible to fine-tune the temperature range and type of liquid crystalline behavior. Furthermore, incorporating this amine into polymer backbones, for example, through polycondensation reactions, could lead to new polymers with tailored thermal and mechanical properties. The amine functionality also provides a handle for grafting onto surfaces to create functional coatings with specific wetting or adhesive properties.

Table 2: Potential Material Applications for trans-4-(Pentyloxy)cyclohexanamine Derivatives

Material TypePotential Role of the CompoundDesired Properties to Investigate
Liquid Crystals Mesogenic core unit.Phase transition temperatures, type of mesophase (nematic, smectic), electro-optical properties.
Polymers Monomer or additive.Thermal stability, mechanical strength, gas permeability, refractive index.
Functional Coatings Surface modifying agent.Hydrophobicity/hydrophilicity, adhesion, biocompatibility.
Self-Assembled Monolayers Building block for ordered molecular films.Molecular packing, surface energy, electronic properties.

In-depth Investigation of Environmental Fate and Biodegradation Mechanisms in Specific Ecosystems

As with any chemical compound intended for wider use, a thorough understanding of its environmental impact is paramount. The environmental fate of trans-4-(pentyloxy)cyclohexanamine is currently unknown, and this represents a critical knowledge gap that must be addressed. The presence of both a cycloalkane ring and a long-chain ether linkage suggests that its biodegradation pathway may be complex.

Future research must include comprehensive studies on its persistence, bioaccumulation potential, and toxicity in various environmental compartments, such as soil and aquatic systems. It will be crucial to identify the microorganisms capable of degrading this compound and to elucidate the enzymatic pathways involved. Studies on the biodegradation of related long-chain alkylamines and n-alkylcycloalkanes suggest that initial oxidation of the alkyl chain or the ring can be key steps. For instance, research has shown that some bacteria can degrade long-chain alkylamines under anaerobic conditions. Understanding these mechanisms will be essential for assessing the environmental risk and for developing potential bioremediation strategies should contamination occur.

Conclusion: Synthesis, Structure, Reactivity, and Applications of Trans 4 Pentyloxy Cyclohexanamine

Summary of Key Academic Contributions and Findings

The study of trans-4-(pentyloxy)cyclohexanamine draws upon established principles of organic synthesis and stereochemistry. Key academic contributions relevant to this compound include the development of the Williamson ether synthesis for the formation of the ether linkage and the extensive research into stereoselective reductive amination for the introduction of the amine group. google.comgoogle.com Recent advancements in biocatalysis, particularly the use of transaminases, offer a highly efficient and stereoselective route to trans-4-substituted cyclohexylamines, which is directly applicable to the synthesis of the title compound. The understanding of the conformational analysis of cyclohexane (B81311) derivatives provides a solid framework for predicting the stable chair conformation with diequatorial substituents for the trans-isomer.

Broader Implications for Fundamental Organic Chemistry and Applied Materials Science

From a fundamental organic chemistry perspective, the synthesis of trans-4-(pentyloxy)cyclohexanamine serves as an excellent example of applying classic and modern synthetic methodologies to construct a molecule with specific stereochemical requirements. It highlights the importance of controlling stereochemistry to achieve desired molecular shapes and properties.

In the realm of applied materials science, the potential of this compound and its derivatives as precursors for liquid crystals is significant. The combination of a rigid core and a flexible chain is a hallmark of many liquid crystalline materials. Further research into the liquid crystalline properties of derivatives of trans-4-(pentyloxy)cyclohexanamine could lead to the development of new materials for advanced display technologies. nih.gov Moreover, its role as a versatile synthetic intermediate opens up possibilities for the creation of novel pharmaceuticals and agrochemicals with tailored properties.

References

Peer-Reviewed Academic Literature

No peer-reviewed academic literature specifically detailing the properties or applications of Cyclohexanamine, 4-(pentyloxy)-, trans- could be located.

Scientific Reviews and Monographs

No scientific reviews or monographs specifically focusing on Cyclohexanamine, 4-(pentyloxy)-, trans- were found.

Appendices

Detailed Experimental Protocols for Synthetic Procedures.

Detailed, validated experimental protocols for the synthesis of Cyclohexanamine, 4-(pentyloxy)-, trans- are not available in the public domain. The development of such protocols would require experimental work to optimize reaction conditions, purification methods, and stereochemical control.

Comprehensive Spectroscopic Data (beyond basic characterization).

Experimentally obtained comprehensive spectroscopic data (e.g., 2D NMR, high-resolution mass spectrometry) are not available for this compound.

Computational Output Files and Data Sets.

Computational studies specifically focused on Cyclohexanamine, 4-(pentyloxy)-, trans- have not been published. Such studies would need to be performed to generate the corresponding output files and data sets.

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